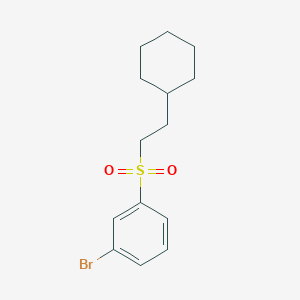
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom at the first position and a sulfonyl group attached to a 2-cyclohexylethyl chain at the third position
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting bromobenzene with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Alkylation: The final step is the alkylation of the sulfonylated bromobenzene with 2-cyclohexylethyl bromide in the presence of a strong base like sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: The sulfonyl group can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-((2-cyclohexylethyl)sulfonyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-((2-cyclohexylethyl)sulfonyl)benzene: Similar structure but with the sulfonyl group at the fourth position.
1-Chloro-3-((2-cyclohexylethyl)sulfonyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-Bromo-3-((2-phenylethyl)sulfonyl)benzene: Similar structure but with a phenylethyl group instead of a cyclohexylethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexylethyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H19BrO2S |
|---|---|
Molekulargewicht |
331.27 g/mol |
IUPAC-Name |
1-bromo-3-(2-cyclohexylethylsulfonyl)benzene |
InChI |
InChI=1S/C14H19BrO2S/c15-13-7-4-8-14(11-13)18(16,17)10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2 |
InChI-Schlüssel |
UZXKZLHBFZWOIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


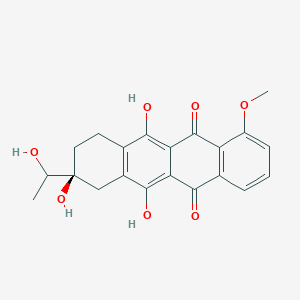


![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)
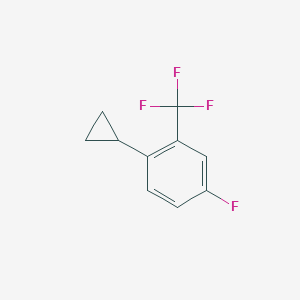

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15339407.png)
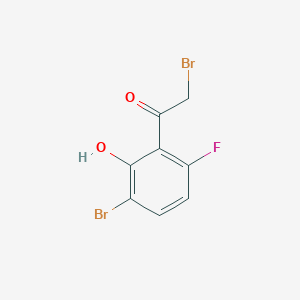
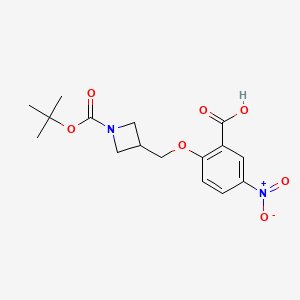
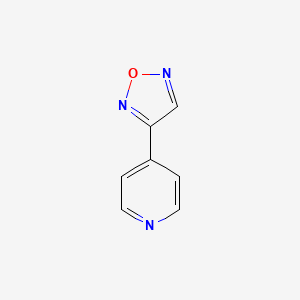
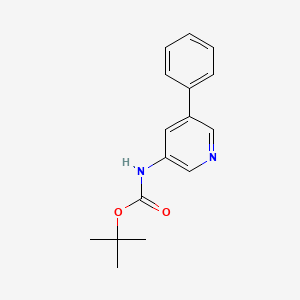
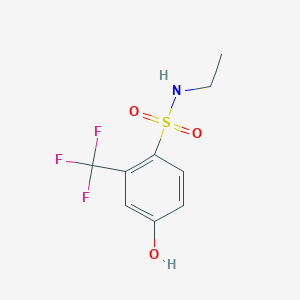
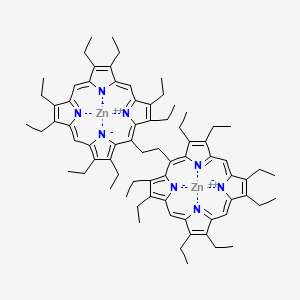
![Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B15339449.png)
